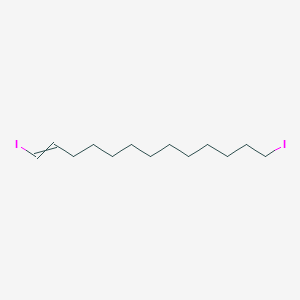
1,13-Diiodotridec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,13-Diiodotridec-1-ene is an organic compound characterized by the presence of two iodine atoms attached to a tridec-1-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,13-Diiodotridec-1-ene can be synthesized through various methods. One common approach involves the halogenation of tridec-1-ene using iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the iodine atoms attaching to the terminal carbon atoms of the tridec-1-ene chain.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,13-Diiodotridec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form diiodo alcohols or diiodo ketones.
Reduction Reactions: Reduction of this compound can yield tridec-1-ene or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution: Products include tridec-1-ene derivatives with various functional groups.
Oxidation: Products include diiodo alcohols and ketones.
Reduction: Products include tridec-1-ene and other reduced forms.
Aplicaciones Científicas De Investigación
1,13-Diiodotridec-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to the presence of iodine atoms.
Medicine: Explored for its potential in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,13-Diiodotridec-1-ene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
1,13-Dibromotridec-1-ene: Similar structure but with bromine atoms instead of iodine.
1,13-Dichlorotridec-1-ene: Similar structure but with chlorine atoms instead of iodine.
1,13-Difluorotridec-1-ene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: 1,13-Diiodotridec-1-ene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher atomic mass and reactivity compared to bromine, chlorine, and fluorine analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Propiedades
Número CAS |
87462-74-6 |
|---|---|
Fórmula molecular |
C13H24I2 |
Peso molecular |
434.14 g/mol |
Nombre IUPAC |
1,13-diiodotridec-1-ene |
InChI |
InChI=1S/C13H24I2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h10,12H,1-9,11,13H2 |
Clave InChI |
ZJXNISAXCABCMX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC=CI)CCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


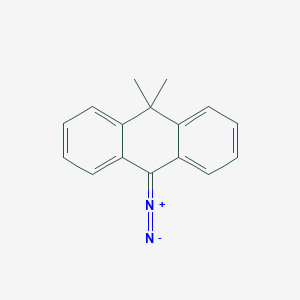
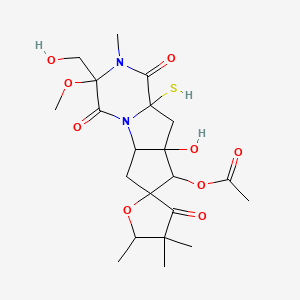
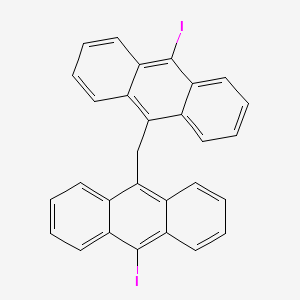
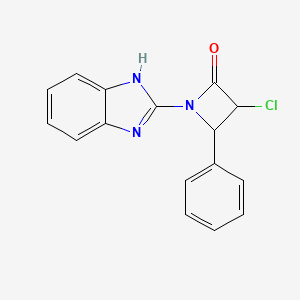
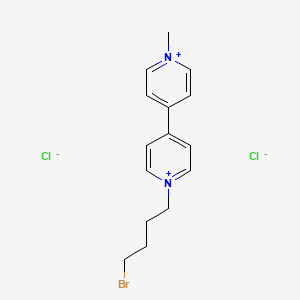
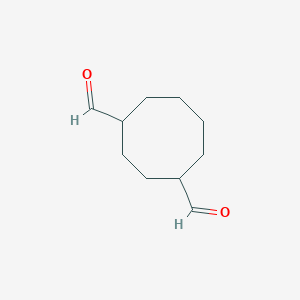
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
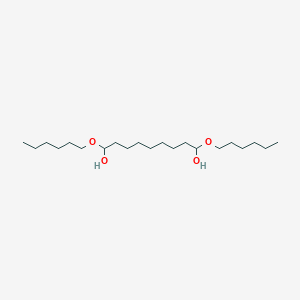
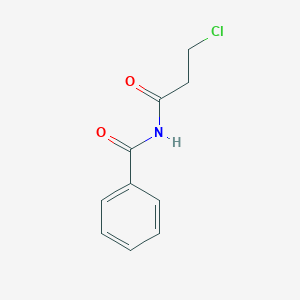
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
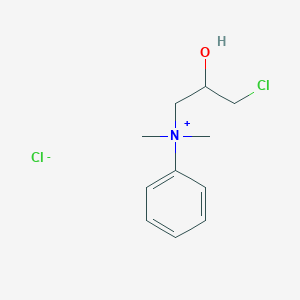
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
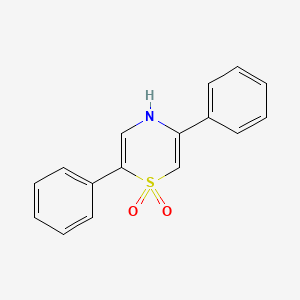
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
